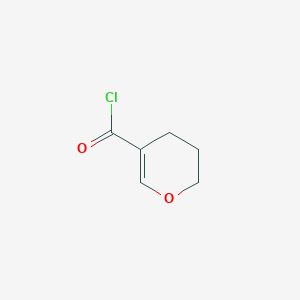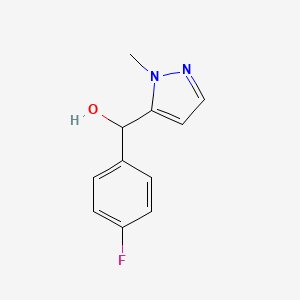
(4-fluorophenyl)(1-methyl-1H-pyrazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-fluorophenyl)(1-methyl-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C11H11FN2O and a molecular weight of 206.22 g/mol . This compound is part of the fluorinated building blocks and heterocyclic building blocks categories, making it significant in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)(1-methyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-fluorobenzaldehyde with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent . The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sodium borohydride . The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis process . The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)(1-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Corresponding ketones or aldehydes
Reduction: Alcohols or amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(4-fluorophenyl)(1-methyl-1H-pyrazol-5-yl)methanol has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-fluorophenyl)(1-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)methanol
- (1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl)methanol
- (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol
Uniqueness
(4-fluorophenyl)(1-methyl-1H-pyrazol-5-yl)methanol is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity . The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C11H11FN2O |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
(4-fluorophenyl)-(2-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C11H11FN2O/c1-14-10(6-7-13-14)11(15)8-2-4-9(12)5-3-8/h2-7,11,15H,1H3 |
InChI Key |
ZFMDGUOARYZDLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


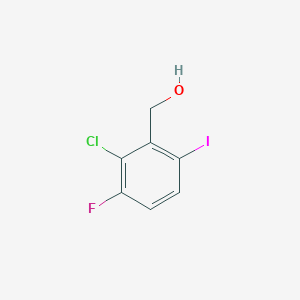
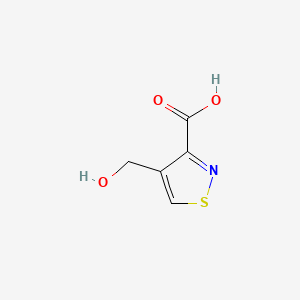

![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
![7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)
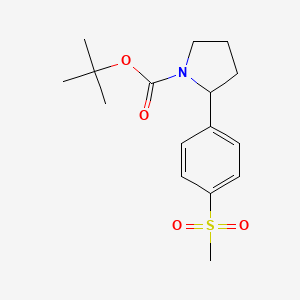


![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)

![Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-](/img/structure/B13971929.png)
